1-Ethyl-1,2,4-triazole

Overview

Description

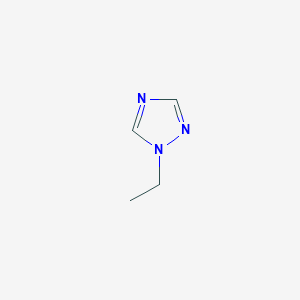

1-Ethyl-1,2,4-triazole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring with three nitrogen atoms and an ethyl group substituted at the N-1 position (Figure 1). It is synthesized via regioselective alkylation of 1,2,4-triazole under mild conditions. For example, using THF as a solvent and DBU as a base yields the product with isomeric ratios ranging from 94:6 to 86:14 . Alternatively, alkylation with bromoalkanes in the presence of sodium ethoxide achieves selective N-1 functionalization, producing derivatives like this compound with high purity after vacuum distillation .

Preparation Methods

Synthesis of 1H-1,2,4-Triazole Precursors

High-Pressure Reaction with Formic Ester and Hydrazine Hydrate

The synthesis of 1H-1,2,4-triazole, a critical precursor for ethylation, is achieved via a high-pressure reaction of formic esters (e.g., methyl formate), hydrazine hydrate, and ammonium salts. In a sealed reactor, methyl formate undergoes ammonolysis to form formamide intermediates, which cyclize with hydrazine at 120–130°C under autogenous pressure . Post-reaction, methanol byproducts are evaporated, and the crude product is crystallized from ethanol, yielding 1H-1,2,4-triazole with 84–90% efficiency .

Reaction Conditions :

-

Molar Ratios : Methyl formate : hydrazine hydrate : ammonium chloride = 4.0 kg : 2.0 kg : 2.0 kg .

-

Workup : Ethanol reflux, hot filtration, and centrifugation .

Formamide and Hydrazine Reaction Under Elevated Temperatures

An alternative route involves heating formamide with hydrazine hydrate at 160–180°C in a molar ratio of ≥2.5:1 . This method avoids high-pressure equipment by distilling off volatile byproducts (e.g., ammonia, formic acid) during the reaction. Excess formamide is subsequently removed via vacuum distillation, yielding 1H-1,2,4-triazole with 90–98% purity .

Key Advantages :

-

Eliminates the need for pressurized reactors.

-

Reduces byproduct formation (e.g., 4-amino-1,2,4-triazole) through controlled stoichiometry .

Ethylation of 1H-1,2,4-Triazole

Alkylation with Ethyl Halides

The introduction of an ethyl group at the N1 position of 1H-1,2,4-triazole is typically achieved through nucleophilic substitution using ethyl halides (e.g., ethyl bromide or iodide). In a representative procedure, 1H-1,2,4-triazole is dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF) and treated with ethyl iodide in the presence of a base (e.g., potassium carbonate) at 60–80°C . The reaction proceeds via deprotonation of the triazole’s N1 nitrogen, followed by alkylation.

Typical Conditions :

Alternative Ethylating Agents

Diethyl sulfate offers a safer alternative to ethyl halides, particularly in industrial settings. Reacting 1H-1,2,4-triazole with diethyl sulfate in aqueous sodium hydroxide at 50–60°C produces 1-ethyl-1,2,4-triazole with comparable yields (75–80%) . This method minimizes halogenated waste and simplifies purification.

Industrial Considerations :

-

Solvent Choice : Water or ethanol reduces costs and environmental impact.

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .

One-Pot Synthesis Approaches

Recent advancements integrate triazole formation and ethylation into a single reactor. For example, methyl formate, hydrazine hydrate, and ethyl bromide are combined in a sequential high-pressure reaction . After cyclization at 120°C, ethyl bromide is introduced directly, eliminating intermediate isolation steps. While yields are marginally lower (65–75%), this method reduces processing time and equipment needs .

Industrial-Scale Production Methods

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain precise temperature and stoichiometric control. In a patented process, formamide and hydrazine are fed into a heated reactor cascade, with inline distillation removing byproducts . The resulting 1H-1,2,4-triazole is subsequently ethylated in a second flow module using diethyl sulfate, achieving throughputs of >100 kg/day .

Waste Management and Sustainability

Industrial plants recover methanol and ammonia byproducts for reuse in precursor synthesis . Ethanol solvents are recycled via distillation, reducing raw material costs by 30–40% .

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of triazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazoles.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Triazole N-oxides.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

1-Ethyl-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities.

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals.

Medicine: Due to its biological activities, this compound is explored for its potential in treating various diseases, including infections and cancer.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The compound’s polar nature also enhances its solubility and bioavailability, making it effective in various applications.

Comparison with Similar Compounds

1H-1,2,4-Triazole

The parent compound, 1H-1,2,4-triazole, lacks alkyl substituents and exhibits distinct physicochemical properties. Key differences include:

- Vaporization Thermodynamics : The enthalpy of vaporization (ΔH°vap) for 1H-1,2,4-triazole at 298 K is 71.2 ± 1.0 kJ·mol⁻¹, significantly higher than that of 1-ethyl-1,2,4-triazole (56.8 ± 0.5 kJ·mol⁻¹) due to stronger intermolecular hydrogen bonding in the unsubstituted analog .

- Synthetic Utility : 1H-1,2,4-triazole serves as a precursor for alkylated derivatives but requires harsher reaction conditions compared to its ethyl-substituted counterpart .

1-Methyl-1,2,4-Triazole

- Vaporization Properties : The methyl derivative has a ΔH°vap of 63.4 ± 0.8 kJ·mol⁻¹, intermediate between 1H-1,2,4-triazole and the ethyl analog, highlighting the effect of alkyl chain length on volatility .

- Synthesis: Methylation using iodomethane under reflux yields 1-methyl-1,2,4-triazole but may produce minor N-4 isomers (up to 10%), necessitating purification .

Longer-Chain Alkyl Derivatives (Propyl, Butyl)

- Thermodynamic Trends : Increasing alkyl chain length reduces vaporization enthalpy (e.g., ΔH°vap for 1-propyl-1,2,4-triazole is ~50–55 kJ·mol⁻¹, estimated by extrapolation from imidazole analogs) .

- Applications : Longer chains enhance hydrophobicity, making these derivatives suitable for ionic liquids (ILs) in electrochemical applications .

1,2,3-Triazoles

- Structural Differences : 1,2,3-Triazoles feature adjacent nitrogen atoms, leading to distinct reactivity. For example, 1-ethyl-1,2,3-triazole derivatives show higher thermal stability but lower solubility in polar solvents compared to 1,2,4-triazoles .

- Biological Activity : 1,2,3-Triazoles are more prevalent in pharmaceutical agents (e.g., antifungal drugs), whereas 1,2,4-triazoles are often used in agrochemicals .

Imidazole Analogs

- Vaporization Enthalpy Parallels : this compound (ΔH°vap = 56.8 kJ·mol⁻¹) closely mirrors 1-ethylimidazole (57.5 kJ·mol⁻¹), suggesting similar intermolecular forces despite differing ring structures .

- Ionic Liquids (ILs) : Triazolium-based ILs (e.g., [2-ethyl-4-methyl-1,2,4-triazolium][NTf₂]) exhibit vaporization enthalpies comparable to imidazolium ILs, enabling their use as sustainable alternatives in industrial processes .

Data Tables

Table 1. Vaporization Thermodynamics of Selected Triazoles at 298 K

Research Findings

- Regioselectivity: Alkylation at the N-1 position dominates due to steric and electronic factors, though minor N-4 products (≤10%) can form during methylation .

- Thermodynamic Trends : Substitution with ethyl groups reduces vaporization enthalpy by ~14.4 kJ·mol⁻¹ compared to the parent 1H-1,2,4-triazole, enhancing volatility for applications like ILs .

- Structural Analogies : The similar ΔH°vap values of this compound and 1-ethylimidazole suggest interchangeable roles in designing low-volatility solvents .

Biological Activity

1-Ethyl-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, anticancer, and anti-inflammatory agent. The biological activity of this compound is attributed to its ability to interact with various biological targets, making it a subject of interest for pharmaceutical research.

This compound has the molecular formula and is characterized by the presence of a triazole ring. Its structure allows for various substitutions that can enhance its biological activity. The compound can be synthesized using different methods, including microwave-assisted synthesis and ionic liquid-mediated reactions, which improve yield and efficiency .

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens:

- Bacterial Activity : Studies have shown that this compound derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

- Fungal Activity : The compound also shows antifungal activity against various fungal strains. Its mechanism often involves disruption of fungal cell membrane integrity .

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 10 |

| Antifungal | Candida albicans | 15 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For example:

- Cytotoxicity : Certain derivatives have shown significant cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). These compounds induce apoptosis in cancer cells and inhibit cell proliferation .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell cycle regulation. For instance, a derivative was identified as a potent inhibitor of phospholipid-dependent kinase 1 .

| Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 55.7 TZ | HT29 | 5 |

| 3A.7 TZ | MCF7 | 8 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in vitro:

- Cytokine Modulation : Compounds derived from this compound have been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Notably, some derivatives inhibited the production of TNF-α and IL-6 .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

- Study on Cytotoxicity : A recent study synthesized a series of new derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the triazole ring significantly enhanced cytotoxicity .

- Antimicrobial Screening : In another investigation, a library of triazole derivatives was screened against multiple bacterial strains. The study found that specific substitutions increased antibacterial potency significantly compared to the parent compound .

Q & A

Q. Basic: What are the optimal synthetic routes for 1-ethyl-1,2,4-triazole derivatives, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:

The synthesis of this compound derivatives often involves nucleophilic substitution or cyclization reactions. For instance, hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde under solvent-free conditions followed by chlorination with thionyl chloride in chloroform achieves high yields (>92%) . Key parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOH) influence reaction rates and byproduct formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while chloroform aids in controlling exothermic reactions during chlorination .

- Temperature control : Reflux conditions (e.g., 18 hours in DMSO at 100–110°C) are critical for cyclization steps .

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., 141–143°C for triazole derivatives) .

Q. Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : Confirm molecular ions (e.g., m/z 83.09 for 1-methyl-1,2,4-triazole) .

- Elemental Analysis : Validate C, H, N, S content with <0.4% deviation from theoretical values .

Advanced Tip : Use X-ray crystallography to resolve ambiguities in molecular geometry, particularly for energetic derivatives .

Q. Advanced: How can computational methods predict the stability and detonation properties of this compound-based energetic materials?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and heats of formation (HOFs) using Gaussian 09 to assess thermal stability .

- Kamlet-Jacobs Equations : Estimate detonation velocity (D) and pressure (P) based on molecular density and elemental composition .

- Molecular Dynamics (MD) : Simulate crystal packing effects on sensitivity to friction/impact (e.g., polynitro derivatives like BITE-202 show low sensitivity due to intermolecular hydrogen bonding) .

Case Study : 3-Fluorodinitromethyl-1,2,4-triazole (FDNMT) achieved a predicted detonation velocity of 8.9 km/s using these methods .

Q. Advanced: What strategies resolve contradictions in spectral data interpretation for novel 1,2,4-triazole hybrids?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm assignments (e.g., misassigned carbonyl peaks in thiadiazole-triazole hybrids were corrected via 2D NMR) .

- Mechanistic Re-evaluation : Re-examine reaction pathways if spectral outliers arise. For example, unexpected shifts in quinoxaline-linked triazoles may indicate tautomerism or π-stacking interactions .

- Collaborative Databases : Cross-reference with crystallographic databases (e.g., Cambridge Structural Database) to validate bond angles/geometry .

Q. Basic: How are this compound derivatives evaluated for antimicrobial activity in vitro?

Methodological Answer:

- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Triazole-thiadiazole hybrids show MICs of 2–8 µg/mL .

- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC concentrations .

- Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to evaluate resistance modulation .

Controls : Include reference drugs (e.g., fluconazole for fungi) and solvent-only controls to exclude false positives .

Q. Advanced: How can structure-activity relationships (SARs) guide the design of 1,2,4-triazole hybrids with dual pharmacological activities?

Methodological Answer:

- Pharmacophore Modeling : Identify critical moieties (e.g., sulfonamide groups in quinoxaline-triazoles enhance antiproliferative activity via topoisomerase II inhibition) .

- Hybridization Strategies : Combine triazole with thiadiazole or oxadiazole to amplify antioxidant/antimicrobial dual functionality. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole exhibits IC₅₀ values of <10 µM in free radical scavenging assays .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., CYP51 for antifungals) .

Q. Advanced: What methodologies address the stability challenges of this compound derivatives under physiological or extreme conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate compounds at 40°C/75% RH for 6 months to simulate shelf life. Monitor degradation via HPLC .

- pH-Dependent Studies : Assess hydrolysis rates in buffers (pH 1–10). Amino-triazoles degrade rapidly in acidic conditions (t₁/₂ < 24 hours at pH 1) .

- Microencapsulation : Use liposomes or cyclodextrins to enhance stability in aqueous media for drug delivery .

Q. Basic: How is 3-amino-1,2,4-triazole utilized in molecular biology assays, such as ChIP-Seq?

Methodological Answer:

- 3-Amino-1,2,4-Triazole (3-AT) : Acts as a competitive inhibitor of the HIS3 gene product in yeast two-hybrid systems. Use 2–20 mM concentrations to suppress background growth .

- ChIP-Seq Optimization : Treat yeast cultures with 3-AT to induce stress-responsive pathways, enabling analysis of chromatin remodeling (e.g., GAL1 promoter activation) .

- Data Validation : Pair with RNA-Seq to correlate histone modification patterns with transcriptional changes .

Properties

IUPAC Name |

1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIYPLRWRCSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333962 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-70-4 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.